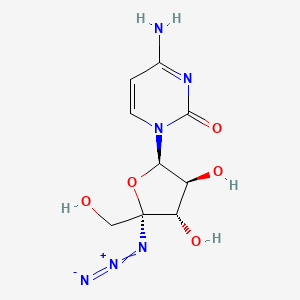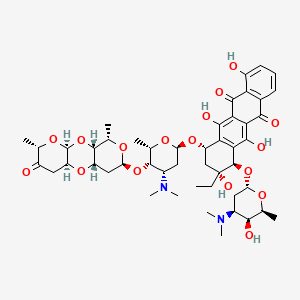
Sarmustine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl-3-sarcosinamide-1-nitrosourea, commonly known as SarCNU, is a novel analogue of chloroethylnitrosourea. It has been studied for its potential anticancer properties, particularly in the treatment of gliomas and other solid tumors. SarCNU is known for its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SarCNU involves the reaction of 2-chloroethylamine hydrochloride with sarcosine to form 2-chloroethylsarcosinamide. This intermediate is then treated with nitrosyl chloride to yield the final product, 2-chloroethyl-3-sarcosinamide-1-nitrosourea .
Industrial Production Methods
Industrial production of SarCNU follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade SarCNU .
Chemical Reactions Analysis
Types of Reactions
SarCNU undergoes several types of chemical reactions, including:
Oxidation: SarCNU can be oxidized to form various oxidative byproducts.
Reduction: Reduction of SarCNU can lead to the formation of amine derivatives.
Substitution: SarCNU can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Oxidative byproducts include nitroso derivatives and carboxylic acids.
Reduction: Amine derivatives are the primary products.
Substitution: Substituted ureas and amides are commonly formed.
Scientific Research Applications
Chemistry: SarCNU is used as a model compound to study the reactivity of nitrosoureas and their derivatives.
Biology: It is employed in research to understand the mechanisms of cell cycle arrest and apoptosis in cancer cells.
Medicine: SarCNU has shown promise in the treatment of gliomas and other solid tumors.
Industry: SarCNU is used in the development of new anticancer drugs and formulations.
Mechanism of Action
SarCNU exerts its effects by alkylating DNA, leading to DNA damage and subsequent cell death. It is transported into cells via the catecholamine uptake2 carrier, which enhances its cytotoxicity. The compound induces apoptosis by activating caspases and other apoptotic markers. Additionally, SarCNU causes cell cycle arrest at the G2/M phase by modulating the levels of cyclin B1 and cdc-2 .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another chloroethylnitrosourea used in cancer treatment.
Lomustine (CCNU): A nitrosourea compound with similar anticancer properties.
Streptozotocin: A nitrosourea derivative used in the treatment of pancreatic cancer.
Uniqueness of SarCNU
SarCNU is unique due to its enhanced cytotoxicity and reduced myelotoxicity compared to other nitrosoureas. It is specifically transported into cells via the catecholamine uptake2 carrier, which contributes to its increased efficacy against gliomas. Additionally, SarCNU has shown better tumor-to-brain ratios, making it a promising candidate for the treatment of brain tumors .
Properties
CAS No. |
81965-43-7 |
|---|---|
Molecular Formula |
C6H11ClN4O3 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]acetamide |
InChI |
InChI=1S/C6H11ClN4O3/c1-10(4-5(8)12)6(13)11(9-14)3-2-7/h2-4H2,1H3,(H2,8,12) |
InChI Key |
HYHJFNXFVPGMBI-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)N)C(=O)N(CCCl)N=O |
Canonical SMILES |
CN(CC(=O)N)C(=O)N(CCCl)N=O |
Appearance |
Solid powder |
Key on ui other cas no. |
81965-43-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarmustine; SarCNU; NSC-364432; NSC 364432; NSC364432; Sarcosinamide; chloroethyl nitrosourea; Sarcosinamide; chloroethylnitrosourea. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)
![3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine](/img/structure/B1680693.png)
![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)
![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)
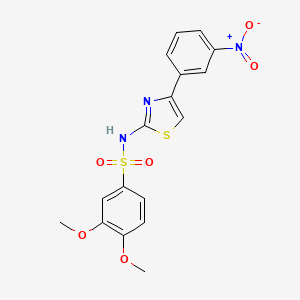
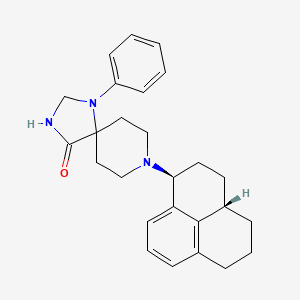
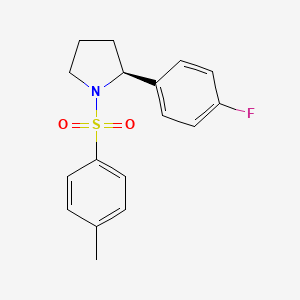
![3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1680703.png)

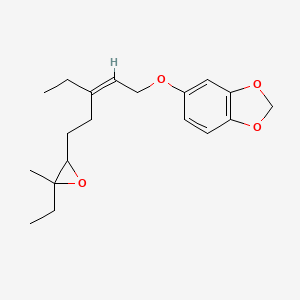
![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)
